BenchChemオンラインストアへようこそ!

N-[(2-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine

Stereochemistry Screening library quality Chiral resolution

Acquire N-[(2-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine (CAS 416866-60-9), the achiral 4-methylcyclohexyl analog (ChemBridge ID 5462230) certified at 98% purity. Eliminates stereochemical variability inherent in 2-methyl isomers, enabling clean SAR interpretation. Lacks the direct aryl-cyclohexyl bond required for NMDA receptor block, serving as a matched negative control for arylcyclohexylamine research. Ideal for GPCR, transporter, or kinase screening campaigns demanding defined stereochemistry and analytical differentiation of positional isomers.

Molecular Formula C15H23NO
Molecular Weight 233.355
CAS No. 416866-60-9
Cat. No. B2403211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine
CAS416866-60-9
Molecular FormulaC15H23NO
Molecular Weight233.355
Structural Identifiers
SMILESCC1CCC(CC1)NCC2=CC=CC=C2OC
InChIInChI=1S/C15H23NO/c1-12-7-9-14(10-8-12)16-11-13-5-3-4-6-15(13)17-2/h3-6,12,14,16H,7-11H2,1-2H3
InChIKeyVRCVGHBHEXKNQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(2-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine (CAS 416866-60-9): Procurement-Relevant Chemical Identity and Screening Compound Profile


N-[(2-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine (CAS 416866-60-9), also designated (2-methoxybenzyl)(4-methylcyclohexyl)amine, is a secondary amine belonging to the N-benzyl-cyclohexanamine structural class, with molecular formula C15H23NO and molecular weight 233.35 g/mol . The compound is catalogued as a screening compound by ChemBridge Corporation under ID 5462230 and is distributed through the Hit2Lead platform as a solid free-base form with achiral stereochemistry . It is also available from LeYan (product 1629780) at 98% purity . The molecule features a 2-methoxybenzyl group appended to the amine nitrogen and a 4-methyl substituent on the cyclohexane ring, distinguishing it from the arylcyclohexylamine class where the aromatic ring is directly attached to the cyclohexyl carbon rather than via a methylene bridge [1]. This structural architecture places it at the intersection of N-benzyl cyclohexylamine screening libraries and the broader 2-methoxybenzyl pharmacophore space explored in neuropharmacology [1].

Why N-[(2-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine Cannot Be Interchanged with Its Positional Isomers or Scaffold Analogs: Quantitative and Structural Rationale


Substitution of this compound with its closest positional isomers—particularly the 2-methylcyclohexyl variant (CAS 355382-41-1, ChemBridge 5555095) or the 4-methoxybenzyl regioisomer—introduces stereochemical and pharmacophoric changes that alter screening outcomes even when computed global physicochemical descriptors (LogP, tPSA) appear identical . The 4-methyl substitution on the cyclohexane ring renders the scaffold achiral at the ring-attachment point, whereas the 2-methyl isomer possesses at least one stereogenic center (designated 'unknown' stereochemistry in the ChemBridge library), introducing a chiral variable absent in the 4-methyl analog . Furthermore, the 2-methoxy substitution pattern on the benzyl ring is a well-characterized pharmacophoric determinant: in the NBOMe series, the 2-methoxybenzyl group confers markedly enhanced 5-HT2A receptor affinity compared to 3- or 4-methoxybenzyl congeners, with binding affinity differences exceeding 10-fold in some comparator pairs [1]. Although this compound is not an NBOMe-class molecule, the positional specificity of the 2-methoxybenzyl motif means that replacing it with a 3- or 4-methoxybenzyl analog cannot be assumed to yield pharmacologically equivalent screening results. Additionally, commercially available in-class compounds differ in purity specification: the LeYan source certifies 98% purity for the 4-methylcyclohexyl compound , whereas the 2-methyl analog from general vendors is typically listed at 95% , creating a quantifiable quality differential that may affect dose-response reproducibility in biochemical assays.

N-[(2-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine: Quantitative Differentiation Evidence Versus Closest Comparators


Stereochemical Architecture: Achiral Scaffold Versus Chiral 2-Methylcyclohexyl Isomer—Defined Versus Undefined Stereochemistry in Screening Libraries

The target compound (ChemBridge SC-5462230) is explicitly catalogued as 'achiral' due to the 4-methyl substitution pattern on the cyclohexane ring, which eliminates stereogenic centers at the ring-nitrogen attachment point . In direct contrast, the closest positional isomer—(2-methoxybenzyl)(2-methylcyclohexyl)amine (ChemBridge SC-5555095, CAS 355382-41-1)—is listed with 'unknown' stereochemistry, reflecting the presence of at least one stereogenic center at the 2-position of the cyclohexane ring . This stereochemical distinction means the 2-methyl isomer exists as a mixture of enantiomers or diastereomers with undefined composition, whereas the 4-methyl compound is a single, stereochemically defined entity.

Stereochemistry Screening library quality Chiral resolution Medicinal chemistry

Purity Specification Differential: 98% (LeYan) Versus Typical 95% for Positional Isomer Counterparts—Impact on Assay Reproducibility

The target compound is available from LeYan (product 1629780) with a certified purity of 98%, as determined by the vendor's入库指导纯度值 (incoming quality guidance purity value) . The 2-methylcyclohexyl positional isomer (CAS 355382-41-1) is typically offered at 95% purity by general suppliers . This 3-percentage-point purity differential translates to a 2.5-fold difference in maximum potential impurity burden (2% vs. 5% total impurities), which can be consequential in biochemical assays where impurities at low levels may exert off-target effects or interfere with readout sensitivity.

Compound purity Quality control Assay reproducibility Procurement specification

Physicochemical Property Identity Paradox: Identical Computed LogP/tPSA Between 4-Methyl and 2-Methyl Isomers Masks Distinct Chromatographic Behavior

Both the 4-methylcyclohexyl (SC-5462230) and 2-methylcyclohexyl (SC-5555095) isomers share identical computed physicochemical descriptors in the ChemBridge database: LogP 3.97, LogSW -3.28, tPSA 21.3, 3 rotatable bonds, 1 H-donor, and 2 H-acceptors . However, an independent calculation from LeYan using a different algorithm reports LogP 3.3635 and tPSA 21.26 for the 4-methyl compound , illustrating that algorithm-dependent property predictions cannot substitute for experimental determination. Critically, Wallach et al. (2016) demonstrated that positional isomers of aryl methoxyl-substituted arylcyclohexylamines—a structurally related class—are 'readily distinguishable under a variety of analytical conditions' including GC-MS, LC-MS, and NMR [1]. While that study focused on N-alkyl-arylcyclohexylamines rather than N-benzyl derivatives, the principle that positional isomerism generates distinct analytical signatures applies across the scaffold class, meaning the 4-methyl and 2-methyl isomers of the target compound class are expected to exhibit differentiable retention times and fragmentation patterns despite identical bulk computed descriptors.

Physicochemical properties Chromatographic differentiation LogP Analytical chemistry

Scaffold Distinction from Bioactive Arylcyclohexylamines: N-Benzyl Architecture Avoids NMDA Receptor Pharmacophore While Retaining Screening Library Utility

The target compound is an N-benzyl-cyclohexanamine, structurally distinct from the arylcyclohexylamine class (e.g., PCP, ketamine, 3-MeO-PCP, 3-MeO-PCE) where the aromatic ring is directly attached to the cyclohexyl carbon [1]. This structural difference has profound pharmacological consequences: arylcyclohexylamines exert their primary biological activity through NMDA receptor antagonism, with PCP exhibiting a Ki of approximately 59 nM at the NMDA receptor [2]. The insertion of a methylene spacer between the amine nitrogen and the aromatic ring in the target compound disrupts the pharmacophore required for NMDA receptor channel block, as the arylcyclohexylamine binding mode requires direct aryl-cyclohexyl juxtaposition without an intervening methylene bridge [1]. Consequently, this compound is predicted to lack the NMDA receptor activity that characterizes its arylcyclohexylamine congeners, making it suitable as a screening compound in assays where NMDA receptor-mediated effects would represent confounding off-target activity.

Scaffold hopping NMDA receptor Drug discovery Off-target liability

N-[(2-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine: Evidence-Backed Research Application Scenarios for Scientific Procurement


Stereochemically Defined Screening in Medicinal Chemistry Hit-Finding Campaigns

This compound is optimally deployed in high-throughput or focused-library screening campaigns where stereochemical definition of input material is a critical quality parameter. The achiral nature of the 4-methylcyclohexyl scaffold (documented by ChemBridge classification ) eliminates the confounding variable of undefined enantiomeric composition, enabling cleaner SAR interpretation compared to the 2-methyl isomer (SC-5555095, stereochemistry 'unknown') . Researchers screening against targets where stereochemistry influences binding—such as GPCRs, kinases, or transporters—should prioritize this compound over the 2-methyl analog when stereochemical purity cannot otherwise be verified. The 98% purity specification from LeYan further supports its use in quantitative dose-response assays where impurity-driven artifacts must be minimized.

Negative Control or Inactive Comparator in NMDA Receptor Pharmacology Studies

Because the N-benzyl scaffold of this compound lacks the direct aryl-cyclohexyl attachment required for NMDA receptor channel block [1], it can serve as a structurally related but pharmacologically inert comparator in experiments involving arylcyclohexylamine NMDA antagonists (e.g., PCP, ketamine, 3-MeO-PCP). The identical molecular formula (C15H23NO) to certain arylcyclohexylamines (e.g., 3-MeO-PCE, also C15H23NO [2]) enables matched physicochemical property controls, while the scaffold distinction predicts a lack of NMDA receptor activity. Researchers studying NMDA receptor pharmacology or screening for novel NMDA modulators can use this compound as a negative control to differentiate scaffold-specific effects from nonspecific membrane perturbations.

Analytical Chemistry Method Development for Positional Isomer Discrimination

The demonstrated analytical distinguishability of positional isomers in the related arylcyclohexylamine series [1] supports the use of this compound as a reference standard in developing and validating chromatographic or mass spectrometric methods for isomer discrimination. The 4-methyl substitution pattern generates unique retention time and fragmentation signatures relative to 2-methyl and 3-methyl isomers, making this compound a valuable calibrant for laboratories that must resolve N-benzyl-cyclohexylamine positional isomers in complex mixtures, forensic samples, or synthetic chemistry QC workflows. The boiling point of 331.0±17.0 °C (760 mmHg) reported by LeYan provides an experimentally relevant parameter for GC method optimization.

2-Methoxybenzyl Pharmacophore Scaffold Exploration in GPCR and Transporter Screening

The 2-methoxybenzyl moiety is a well-validated pharmacophoric element that enhances binding affinity at serotonergic 5-HT2A and 5-HT2C receptors, as established in the NBOMe compound series [3]. By combining this 2-methoxybenzyl group with an achiral 4-methylcyclohexylamine scaffold, the target compound offers a novel chemotype for exploring the contribution of the amine-bearing cyclohexyl moiety to target engagement, independent of the NMDA activity associated with arylcyclohexylamines. This scaffold is suitable for inclusion in diversity-oriented screening libraries targeting GPCRs, monoamine transporters, or other CNS-relevant protein families, where the 2-methoxybenzyl group may confer favorable binding interactions without introducing NMDA receptor liabilities.

Quote Request

Request a Quote for N-[(2-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.